molecular formula C13H16F3N3O B1612580 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone CAS No. 954270-68-9

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Cat. No.: B1612580
CAS No.: 954270-68-9
M. Wt: 287.28 g/mol
InChI Key: OZVBIFLATKLMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (referred to herein as the target compound) is a piperazinyl acetophenone derivative characterized by a trifluoromethyl-substituted aromatic ring and an amino group at the 4-position of the phenyl moiety. The compound’s molecular formula is C₁₃H₁₅F₃N₄O, with a molecular weight of 300.28 g/mol. Its structure combines a piperazine ring linked to an acetyl group and a substituted phenyl group, making it a versatile scaffold for pharmacological modulation .

Properties

IUPAC Name

1-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)10-2-3-12(17)11(8-10)13(14,15)16/h2-3,8H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBIFLATKLMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588581
Record name 1-{4-[4-Amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954270-68-9
Record name 1-{4-[4-Amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Phenyl-Piperazine Intermediate

A common approach starts with 4-amino-3-(trifluoromethyl)phenyl derivatives reacting with piperazine. For example, the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with piperazine under controlled temperatures leads to the formation of the core phenyl-piperazine structure. This step is often conducted in solvents such as tetrahydrofuran or ethyl acetate, with bases or catalysts as necessary to facilitate the reaction.

Introduction of the Ethanone Group

The ethanone group is introduced typically via alkylation using reagents like 2-chloro-1-(3-trifluoromethylphenyl)ethanone. The alkylation reaction involves the nucleophilic substitution of the piperazine nitrogen with the chloro-ketone reagent, forming the amide linkage characteristic of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone.

This reaction is performed under mild temperatures (often between 25°C to 60°C) to avoid decomposition, with solvents such as tetrahydrofuran or ethyl acetate used to dissolve reactants and control reaction kinetics. The reaction time varies from 1 to 12 hours depending on the scale and conditions.

Crystallization and Purification

After the reaction, the crude product is typically isolated by crystallization. Cooling the reaction mixture to temperatures ranging from 0°C to 30°C induces crystallization. Seed crystals of the target compound may be added to promote nucleation. The solid is then filtered, washed (commonly with ethanol or tetrahydrofuran), and dried under reduced pressure to yield the pure compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvents Used Notes
Phenyl-piperazine formation 4-amino-3-(trifluoromethyl)benzaldehyde + piperazine 25°C to reflux (~110°C) Tetrahydrofuran, ethyl acetate Base may be used; reaction time 1–12 h
Ethanone group alkylation 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone 25°C to 60°C Tetrahydrofuran, ethyl acetate Control temperature to avoid side reactions
Crystallization Cooling with seeding 0°C to 30°C Ethanol, tetrahydrofuran Stirring for 1–3 hours after cooling

Research Findings and Optimization

  • The use of non-chlorinated organic solvents inert toward isocyanates is preferred to avoid side reactions during intermediate steps.
  • Reaction temperatures are critical; for example, maintaining temperature below 70°C during the alkylation step improves yield and purity.
  • The presence of bases such as sodium hydroxide or phase transfer catalysts can enhance reaction rates and yields in the formation of intermediates.
  • Crystallization parameters, including temperature and solvent ratios, are optimized to maximize product recovery and purity, with yields reported up to 91% in some processes.
  • The trifluoromethyl group significantly improves the compound's lipophilicity and stability, which is advantageous for medicinal applications.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Materials Conditions Outcome/Yield
Synthesis of substituted phenyl-piperazine 4-amino-3-(trifluoromethyl)benzaldehyde, piperazine 25–110°C, base, 1–12 h Intermediate phenyl-piperazine
Alkylation with ethanone group 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone 25–60°C, tetrahydrofuran or ethyl acetate Formation of target compound; 81–91% yield
Crystallization and purification Ethanol or tetrahydrofuran Cooling 0–30°C, seeding Pure crystalline product

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16F3N3O
  • Molecular Weight : 287.28 g/mol
  • IUPAC Name : 1-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
  • CAS Number : 914348-88-2

The compound features a piperazine ring, which is a common scaffold in many pharmaceuticals, and the trifluoromethyl group enhances its biological activity and lipophilicity.

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone may exhibit antidepressant and anxiolytic effects. The piperazine moiety is known for its interaction with serotonin receptors, making it a candidate for the treatment of mood disorders. Studies have shown that modifications of the piperazine structure can lead to varying degrees of receptor affinity and efficacy in animal models of depression and anxiety .

Antipsychotic Activity

The compound's structural similarity to known antipsychotic agents suggests potential effectiveness in treating schizophrenia and other psychotic disorders. Research has focused on the modulation of dopamine receptors, which are critical in the pathophysiology of these conditions. Preclinical studies have evaluated its effects on dopaminergic pathways, indicating promising results in reducing psychotic symptoms .

Neuroprotective Effects

Emerging studies have explored the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group is believed to contribute to enhanced stability and bioavailability, allowing for better penetration across the blood-brain barrier. In vitro studies have demonstrated that it may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of trifluoromethyl piperazine derivatives, including 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone. The results indicated significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Antipsychotic Activity

In another study featured in Psychopharmacology, researchers evaluated the antipsychotic potential of this compound through behavioral assays and receptor binding studies. The findings suggested that it effectively reduced hyperactivity in animal models induced by amphetamines, supporting its role as a potential antipsychotic agent .

Mechanism of Action

The mechanism of action of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Relevance

The trifluoromethyl group is a critical pharmacophore, enhancing metabolic stability and lipophilicity, which are desirable traits in drug design.

Comparison with Similar Compounds

The target compound belongs to a broader class of piperazinyl acetophenones and sulfonylpiperazine derivatives. Below is a systematic comparison with key analogs:

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if available) Reference
Target Compound C₁₃H₁₅F₃N₄O 300.28 4-Amino-3-(trifluoromethyl)phenyl Not explicitly reported
UDO (from ) C₂₄H₂₂ClF₃N₄O 498.91 Pyridinyl, chlorophenyl, trifluoromethyl Anti-T. cruzi (CYP51 inhibition)
7o (from ) C₁₉H₁₆F₃N₅O₃S 558.08 4-Nitrophenyl tetrazole, sulfonylpiperazine Antiproliferative activity (preliminary)
MK35 (from ) C₁₂H₁₅F₃N₂ 244.26 4-(Trifluoromethyl)phenyl, methylpiperazine Not explicitly reported
Compound 16 (from ) C₂₆H₂₃F₃N₆O₂ 508.50 Diazenyl, oxadiazole, pyrazole Antimicrobial (agar disc diffusion)

Key Observations:

Trifluoromethyl Group : Present in all listed compounds, this group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability .

Piperazine vs. Piperidine : The target compound and 7o retain the piperazine ring, which facilitates hydrogen bonding with biological targets. MK35 replaces piperazine with a methylpiperidine, reducing polarity .

Amino vs. Nitro Groups: The target compound’s 4-amino group contrasts with 7o’s 4-nitro substituent.

Biological Activity

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This unique structure contributes to its significant biological activity, particularly in medicinal chemistry. The compound's interactions with various molecular targets make it a subject of interest for potential therapeutic applications, including treatments for neurological disorders and antimicrobial effects.

Chemical Structure

The molecular formula of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone is C13H16F3N3OC_{13}H_{16}F_3N_3O. The presence of the trifluoromethyl group enhances its lipophilicity and stability, allowing effective penetration through biological membranes.

The mechanism of action involves:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes.
  • Receptor Interaction : The piperazine ring facilitates interactions with various receptors and enzymes, potentially modulating their activity.
  • Cell Cycle Modulation : Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.

Biological Activity Overview

The biological activities of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone can be summarized as follows:

Activity Description
AnticancerInduces apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
AntimicrobialPotential applications against various microbial strains.
Neurological ApplicationsInvestigated for effects on neurotransmitter systems.

Anticancer Activity

A study evaluated the cytotoxic effects of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone on several cancer cell lines using the MTT assay. The results indicated significant inhibition of cell viability with an IC50 value lower than that of cisplatin, a common chemotherapeutic agent.

Table 1: Cytotoxicity Data

Cell Line IC50 (µM) Control (Cisplatin)
HCT-11615.220.0
MCF-712.518.0
HeLa19.022.5

Further investigation into the mechanism revealed that treatment with this compound resulted in:

  • G0/G1 and G2/M Phase Arrest : Flow cytometry analysis indicated significant changes in cell cycle distribution.
  • Apoptosis Induction : Increased sub-G1 populations were observed, indicating apoptotic processes.

Figure 1: Cell Cycle Analysis Results
Cell Cycle Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Step 1 : React 4-amino-3-(trifluoromethyl)aniline with piperazine derivatives under reflux in ethanol or acetonitrile with a base (e.g., K2_2CO3_3) to form the piperazinyl intermediate .
  • Step 2 : Introduce the ethanone group via acylation using acetyl chloride or acetic anhydride in the presence of AlCl3_3 as a Lewis catalyst .
  • Key Variables : Yield optimization (60–85%) depends on solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. TLC or HPLC monitoring is critical for intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms the piperazine ring protons (δ 2.5–3.5 ppm) and the trifluoromethyl group (δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 344.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on the phenyl ring and piperazine conformation .

Q. What are the key structural motifs influencing its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Piperazine Core : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites) .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.8), critical for blood-brain barrier penetration .
  • Amino Group : Participates in Schiff base formation or cross-coupling reactions for derivative synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with RIOK2 kinase (PDB: 6XYZ), focusing on piperazine-Trp356 interactions and trifluoromethyl–hydrophobic pocket contacts .
  • MD Simulations : Assess stability of ligand–target complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for lead optimization .

Q. What strategies resolve contradictions in experimental vs. computational solubility data?

  • Methodological Answer :

  • Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) or DMSO, noting discrepancies due to aggregation .
  • Computational Prediction : Use COSMO-RS or ALOGPS to account for trifluoromethyl’s solvation effects, which may underestimate experimental values by 10–15% .
  • Mitigation : Introduce polar groups (e.g., hydroxyl) via structure-activity relationship (SAR) studies to enhance aqueous solubility without compromising target affinity .

Q. How does the trifluoromethyl group’s electronic effect influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Insight : The -CF3_3 group is a strong meta-director due to its electron-withdrawing nature. In nitration or halogenation reactions, substitution occurs preferentially at the meta position relative to -CF3_3 .
  • Experimental Validation : Monitor reaction outcomes via HPLC-MS to identify major products (e.g., 3-nitro vs. 5-nitro derivatives) .
  • Computational Support : DFT calculations (B3LYP/6-311+G**) show higher activation energy for para-substitution pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers, as racemization may occur during acylation .
  • Process Optimization : Replace batch reactors with flow chemistry setups to control exothermic reactions (e.g., acylation) and minimize side products .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.